molecular formula C8H16ClNO B2381531 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride CAS No. 2580220-93-3

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride

Cat. No.: B2381531
CAS No.: 2580220-93-3
M. Wt: 177.67
InChI Key: PSCINTSJMAVJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol hydrochloride is a nitrogen-containing bicyclic compound comprising a pyrrolizine core (a fused five- and six-membered ring system) with a methanol group at the 1-position and a hydrochloride counterion. The pyrrolizine scaffold is notable for its conformational rigidity and presence in bioactive alkaloids and pharmaceuticals . The hydrochloride salt likely enhances aqueous solubility, a critical factor in drug formulation .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-3-5-9-4-1-2-8(7)9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCINTSJMAVJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580220-93-3
Record name (hexahydro-1H-pyrrolizin-1-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization Reaction for Intermediate Formation

The synthesis begins with the preparation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, a critical intermediate. The patented method utilizes 1,7-di-substituted-4-heptanone derivatives, where substituents (X) include halogens or sulfonate groups (e.g., tosyl). The reaction involves cyclization in the presence of ammonia, which facilitates ring closure and nitrile group formation.

Example Protocol

  • Starting Material : 1,7-Ditosyl-4-heptanone (20 g)
  • Solvent : Methanol (100 mL)
  • Ammonia Source : 28% aqueous ammonia (40 mL)
  • Conditions : Reflux at 65°C for 5 hours
  • Work-Up : Basification with NaOH, extraction with chloroform, and vacuum distillation
  • Yield : 12.1 g (75%) of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

This step avoids hazardous reagents and leverages cost-effective ammonia, making it suitable for large-scale production.

Catalytic Hydrogenation for Aminomethyl Group Formation

The cyano intermediate undergoes reduction to introduce the aminomethyl group. The patent emphasizes catalytic hydrogenation over traditional methods using lithium aluminum hydride (LiAlH4), which is both expensive and moisture-sensitive.

Hydrogenation Protocol

  • Substrate : 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (10 g)
  • Catalyst : Raney nickel (1.5 g)
  • Solvent : Methanol (50 mL)
  • Conditions : Hydrogen gas at 50 atm, 80°C for 6 hours
  • Yield : 10.5 g (95%) of 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

The product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Optimization

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 30–45 minutes Maximizes conversion
Temperature 60–70°C Balances reaction rate and side reactions
Ammonia Concentration 2.5–3.5 equivalents Prevents excess reagent waste

These systems reduce batch-to-batch variability and improve throughput by 40% compared to traditional batch reactors.

Solvent and Catalyst Recycling

Methanol and Raney nickel are recycled through distillation and filtration, respectively, reducing material costs by 25%. Automated pH adjustment during work-up ensures consistent product purity (>98% by HPLC).

Comparative Analysis of Reduction Methods

The choice of reducing agent significantly impacts cost, safety, and scalability:

Method Reagent Cost (USD/kg) Safety Concerns Scalability
Catalytic Hydrogenation H₂/Raney Ni 120 Moderate (high-pressure equipment) Excellent
Traditional Reduction LiAlH₄ 980 Severe (moisture sensitivity, pyrophoric) Poor

Catalytic hydrogenation eliminates the need for anhydrous conditions and reduces reagent costs by 88%, making it the preferred industrial method.

Reaction Conditions and Parameters

Temperature and Pressure Effects

Hydrogenation efficiency correlates with temperature and pressure:

Temperature (°C) Pressure (atm) Conversion (%)
60 30 78
80 50 95
100 70 97

Higher temperatures accelerate the reaction but risk byproduct formation. A balance at 80°C and 50 atm optimizes yield and purity.

Catalyst Loading

Raney nickel loading influences reaction kinetics:

Catalyst (wt%) Reaction Time (h) Yield (%)
10 4 92
15 3 95
20 2.5 96

A 15% catalyst load achieves optimal efficiency without excessive cost.

Yield and Purity Considerations

Byproduct Formation

Minor byproducts (<2%) include over-reduced amines and dimerization products. These are minimized through precise control of hydrogen pressure and reaction time.

Purification Techniques

  • Distillation : Removes low-boiling impurities (e.g., solvent residues)
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity
  • Chromatography : Reserved for pharmaceutical-grade material (99.9% purity)

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolizine compounds .

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on cholinergic receptors, modulating neurotransmitter release and affecting signal transduction pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolizine Derivatives

Coromandaline (68473-86-9)
  • Core Structure: Pyrrolizine fused with an ester-linked butanoate group .
  • Functional Groups : Ester (R-CO-O-R'), hydroxyethyl, and methyl substituents.
  • Key Differences: Unlike the target compound, Coromandaline has a complex ester moiety instead of a simple methanol group.
  • Applications : Used in traditional medicine as an alkaloid; pharmacological activity remains understudied.
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride (CAS 1774897-17-4)
  • Core Structure: Triazole-pyrrolidine hybrid with a methanol group.
  • Functional Groups : Triazole ring, pyrrolidine, and hydrochloride salt.
  • This may enhance binding affinity to enzymes or receptors .

Pyrrolidine and Azepane Derivatives

1,2,2,5-Tetramethylpyrrolidine Hydrochloride (CAS 4565-10-0)
  • Core Structure : Simple pyrrolidine (five-membered ring) with four methyl groups.
  • Functional Groups : Methyl substituents, hydrochloride salt.
  • Applications include organic synthesis intermediates .
1-Methylazepan-4-one Hydrochloride
  • Core Structure : Seven-membered azepane ring with a ketone group.
  • Functional Groups : Ketone, methyl group, hydrochloride salt.
  • Key Differences : The larger ring size may enhance flexibility, affecting binding to biological targets. Ketone functionality could influence redox properties or degradation pathways .

Benzimidazole and Pyridazine Derivatives

(4,5,6,7-Tetrahydro-1H-Benzoimidazol-5-yl)(Pyrrolidin-1-yl)methanone Hydrochloride
  • Core Structure: Benzimidazole fused with a tetrahydro ring and a pyrrolidinyl methanone group.
  • Functional Groups : Aromatic benzimidazole, carbonyl, hydrochloride salt.
  • Key Differences: The aromatic benzimidazole enables π-π stacking interactions, which are absent in the non-aromatic pyrrolizine system. Such features are advantageous in kinase inhibitors or DNA-binding agents .
5-Methoxy-3-methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one
  • Core Structure : Pyridazine fused with a pyrazole ring.
  • Functional Groups : Methoxy, methyl, and ketone groups.

Comparative Analysis of Physicochemical and Pharmacological Properties

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Solubility (Inferred) Potential Applications References
Target Compound Pyrrolizine Methanol, Hydrochloride Moderate-High CNS agents, intermediates
Coromandaline Pyrrolizine Ester, Hydroxyethyl Moderate Traditional medicine
1,2,2,5-Tetramethylpyrrolidine HCl Pyrrolidine Methyl groups High Organic synthesis
1-Methylazepan-4-one HCl Azepane Ketone Moderate Synthetic intermediates
Benzimidazole-pyrrolidinyl Methanone HCl Benzimidazole Carbonyl, Aromatic ring Low-Moderate Kinase inhibitors

Key Observations:

  • Solubility : Hydrochloride salts generally improve aqueous solubility (e.g., target compound vs. Coromandaline) .
  • Bioactivity : Pyrrolizine and benzimidazole derivatives are more likely to exhibit CNS or enzyme-targeting activity due to structural complexity and rigidity .
  • Synthetic Utility : Simpler structures like pyrrolidine derivatives are preferred as intermediates, while fused systems require specialized synthesis routes .

Biological Activity

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol; hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₇H₁₃N·HCl
  • Molecular Weight : 111.185 g/mol
  • Density : 0.97 g/cm³
  • Boiling Point : 145.8 °C at 760 mmHg
  • Flash Point : 34.2 °C

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic roles.

Pharmacological Effects

  • Antioxidant Activity : Research indicates that hexahydropyrrolizine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging .
  • Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that hexahydropyrrolizine compounds exhibit antimicrobial properties against various pathogens, indicating potential for use in infection control .

The mechanisms through which 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways and oxidative stress responses.
  • Modulation of Signaling Pathways : It influences several signaling pathways associated with cell survival and apoptosis, particularly those involving NF-kB and Nrf2 transcription factors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
NeuroprotectionReduced apoptosis in neuronal cells
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against specific pathogens

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on cellular models of Alzheimer's disease demonstrated that treatment with hexahydropyrrolizine significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls. The results suggest a protective effect against neurodegeneration .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving inflammatory cell lines, hexahydropyrrolizine was shown to decrease the production of TNF-alpha and IL-6 cytokines. This indicates its potential utility in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol hydrochloride?

  • Methodological Answer : Synthesis typically involves stereoselective cyclization of pyrrolidine precursors followed by functionalization with methanol derivatives. For example, starting from hexahydro-pyrrolizine scaffolds, nucleophilic substitution or reductive amination can introduce the methanol moiety. Chiral resolution (e.g., via diastereomeric salt formation) is critical due to the compound’s stereochemical complexity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization. Analytical validation via chiral HPLC or X-ray crystallography is recommended .

Q. How can the compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks for the pyrrolizine ring (e.g., δ 2.5–3.5 ppm for bridgehead protons) and methoxy group (δ 3.2–3.8 ppm).
  • IR Spectroscopy : Confirm hydroxyl (O–H stretch at ~3200–3600 cm⁻¹) and ammonium chloride (N–H stretch at ~2500–3000 cm⁻¹) functionalities.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns consistent with chlorine .

Q. What chromatographic methods are suitable for assessing purity?

  • Methodological Answer :
  • TLC : Use silica gel plates with a mobile phase of ethyl acetate/ethanol/ammonia (150:95:1) for baseline separation. Visualize under UV (254 nm) or iodine vapor .
  • HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor at 210–220 nm for optimal detection of impurities (<0.1% w/w) .

Q. What are the solubility properties and formulation considerations?

  • Methodological Answer : The compound is hygroscopic and soluble in polar solvents (e.g., methanol, DMSO) but unstable in aqueous solutions above pH 6. For in vitro studies, prepare fresh solutions in degassed, deionized water with 0.1% HCl to prevent oxidation. Lyophilization is recommended for long-term storage .

Q. How can stereochemical integrity be verified during synthesis?

  • Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid) followed by 19F NMR or compare experimental optical rotation with literature values. X-ray crystallography of single crystals grown in ethanol/water mixtures provides definitive confirmation .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • If NMR suggests impurities but MS does not, perform preparative HPLC to isolate fractions and re-analyze.
  • For mass discrepancies, use isotopic labeling (e.g., deuterated solvents) to distinguish adducts from true molecular ions.
  • Computational validation (DFT calculations) can predict NMR shifts and MS fragmentation patterns to align experimental data .

Q. What experimental designs are optimal for studying metabolic pathways?

  • Methodological Answer :
  • In vitro models : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methanol) to trace metabolic fate.
  • In silico prediction : Apply ADMET software (e.g., SwissADME) to identify potential Phase I/II metabolites for targeted analysis .

Q. What computational strategies predict biological target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of receptors (e.g., GPCRs, ion channels) to assess binding affinity. Focus on the pyrrolizine core’s electrostatic interactions.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor dynamics .

Q. How can stability issues under varying pH and temperature be addressed?

  • Methodological Answer : Conduct accelerated stability studies:
  • Forced degradation : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs) and monitor degradation products via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests thermal stability).
  • Stabilize formulations using cryoprotectants (e.g., trehalose) for lyophilized products .

Q. How to design derivatives with improved pharmacokinetic activity?

  • Methodological Answer :
  • SAR studies : Modify the methanol group (e.g., replace with fluorinated or methylated analogs) and assess logP changes via shake-flask assays.
  • In silico QSAR : Train models on existing bioactivity data (e.g., IC50 values) to prioritize derivatives with predicted enhanced solubility or target affinity.
  • In vivo PK screening : Administer lead candidates to rodent models and measure plasma half-life using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.